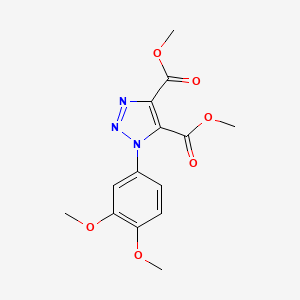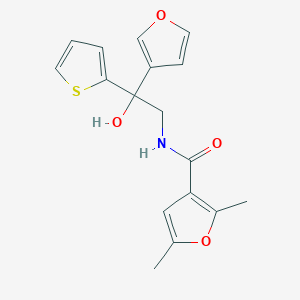
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan and thiophene are both heterocyclic compounds, which means they are cyclic compounds that contain atoms of at least two different elements . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is also a five-membered ring, but it contains four carbon atoms and one sulfur atom . Both of these compounds and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of furan and thiophene derivatives can vary widely depending on the specific substituents attached to the ring . The presence of different functional groups can significantly affect the properties of the compound .Chemical Reactions Analysis
Furan and thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that “N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide” can undergo are not specified in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of furan and thiophene derivatives can vary widely depending on their specific structure . For example, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Anti-influenza Activity
A novel series of furan-carboxamide derivatives, including compounds with structural similarities to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, demonstrated potent inhibitory activity against the influenza A H5N1 virus. Systematic structure–activity relationship studies showed the significance of the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) in enhancing anti-influenza activity, identifying furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A virus (Yu Yongshi et al., 2017).
Electrocatalytic Applications
The electrolysis of furan-2-carboxylic and thiophene-2-carboxylic acids, which share structural features with the compound , on platinum electrodes in dimethylformamide led to the formation of specific carboxamide derivatives. This process underscores the potential of such compounds in electrocatalytic applications and the synthesis of novel organic compounds (P. A. Konstantinov et al., 1971).
Antiprotozoal Agents
Derivatives structurally related to this compound showed promise as antiprotozoal agents, exhibiting potent in vitro and in vivo activity against protozoal pathogens. These findings highlight the potential of furan and thiophene derivatives in the development of new treatments for protozoal infections (Mohamed A. Ismail et al., 2004).
Anti-bacterial Activities
Research into N-(4-bromophenyl)furan-2-carboxamide and its analogues, which share a core structure with the compound of interest, revealed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. These findings suggest potential applications of such compounds in addressing antimicrobial resistance (A. Siddiqa et al., 2022).
Photooxygenation Studies
Studies on the photooxygenation of furans, including compounds related to this compound, have provided insights into the formation and reactions of unsaturated secondary ozonides. This research has implications for the synthesis of novel organic compounds and the understanding of photochemical processes (K. Gollnick & A. Griesbeck, 1985).
Biomass-Derived Furanic Compounds Reduction
The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural, into value-added chemicals and fuels, underscores the relevance of furan derivatives in sustainable chemistry and bioeconomy strategies (Y. Nakagawa et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a thiophene nucleus, which is found in many pharmacologically active heterocyclic compounds . These compounds have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
Compounds containing a thiophene nucleus have been reported to interact with multiple receptors, leading to a variety of biological and physiological functions .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science . They are involved in a variety of biological and physiological functions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence the compound’s bioavailability.
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties , suggesting that the compound may have similar effects.
Safety and Hazards
Orientations Futures
The future directions for research on furan and thiophene derivatives could include the synthesis and characterization of novel derivatives with wider therapeutic activity . This is a topic of interest for medicinal chemists who are looking to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-11-8-14(12(2)22-11)16(19)18-10-17(20,13-5-6-21-9-13)15-4-3-7-23-15/h3-9,20H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWBUYUPHFFXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

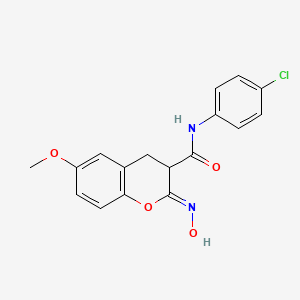


![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3014738.png)
![N-(4-bromophenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014740.png)
![11-Methyl-13-{[2-(morpholin-4-yl)ethyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3014742.png)
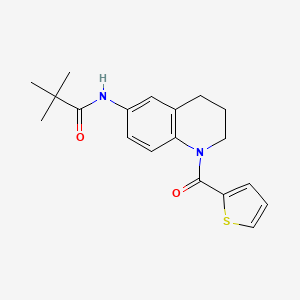
![2-[[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B3014748.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B3014750.png)
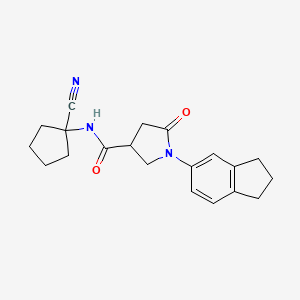
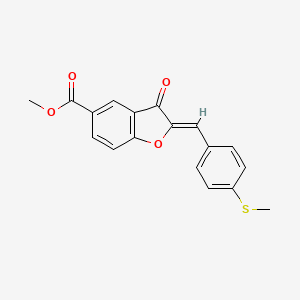
![1,3,5-trimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B3014754.png)
